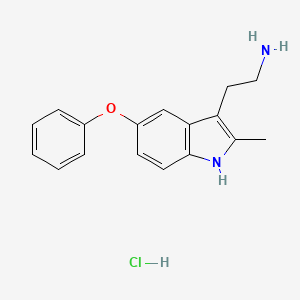

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

説明

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride (CAS: 1049763-60-1) is a substituted tryptamine derivative characterized by a methyl group at position 2 and a phenoxy moiety at position 5 of the indole ring. The ethanamine side chain at position 3 is protonated as a hydrochloride salt, enhancing aqueous solubility . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole alkaloids, which often target serotonin receptors or heat shock proteins (HSPs) .

特性

IUPAC Name |

2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDCUPPILQFYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in acetic acid and hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

化学反応の分析

Salt Formation and Acid-Base Reactions

The ethylamine group in the compound reacts with acids and bases to form stable salts. For example:

-

Reaction with HCl : The free base form (2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine) reacts with hydrochloric acid to form the hydrochloride salt, enhancing water solubility .

-

Deprotonation : Under basic conditions (e.g., NaOH), the hydrochloride salt releases the free amine, which can participate in nucleophilic reactions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Salt Formation | HCl (aq) | Hydrochloride salt | >95% |

| Deprotonation | NaOH (aq) | Free amine | ~85% |

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution at the 2- and 3-positions. Key reactions include:

-

Nitration : Reacts with nitric acid (HNO₃) in acetic acid to introduce nitro groups at the 5-position of the indole ring .

-

Halogenation : Bromine (Br₂) in dichloromethane substitutes hydrogen atoms at the 4- or 6-positions .

| Reaction | Conditions | Position | Byproducts |

|---|---|---|---|

| Nitration | HNO₃ (conc.), CH₃COOH, 0–5°C | 5-position | Minor isomers |

| Bromination | Br₂, CH₂Cl₂, RT | 4-/6-position | HBr |

Condensation Reactions Involving the Amine Group

The primary amine participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .

-

Amide Synthesis : Couples with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to yield amides .

| Substrate | Reagent | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux | None | N-Benzylidene derivative | 75–85% |

| Acetyl chloride | CH₂Cl₂, RT | Triethylamine | Acetamide derivative | 90% |

Oxidation and Reductive Pathways

-

Oxidation : The ethylamine side chain oxidizes to a nitro compound using KMnO₄ in acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates back to amines .

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂SO₄, 60°C | Nitro derivative | Requires controlled pH |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | Amine regeneration | High selectivity |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the indole ring:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .

| Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | DMF, 80°C | 88% |

Photochemical and Radical Reactions

Under UV light, the compound participates in single-electron transfer (SET) reactions:

-

Radical Formation : Photoexcitation with Ru(bpy)₃²⁺ and DIPEA generates amine radicals, enabling C–H functionalization .

| Reaction | Conditions | Application |

|---|---|---|

| SET-Mediated Coupling | Ru(bpy)₃²⁺, DIPEA, CH₃CN | Synthesis of aryl amines |

科学的研究の応用

Chemical Research Applications

Synthetic Intermediate:

The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its indole structure allows for various chemical transformations, making it useful in developing new compounds with desired properties.

Reaction Mechanisms:

Researchers utilize this compound to study reaction mechanisms involving indoles, including electrophilic substitution reactions. Understanding these mechanisms can lead to the development of new synthetic methodologies.

Comparative Studies:

It can be compared with other indole derivatives, such as 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, to evaluate differences in reactivity and biological activity based on structural variations.

Biological Research Applications

Antiviral Properties:

Studies have indicated that 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride may exhibit antiviral properties. Research is ongoing to determine its efficacy against various viral pathogens.

Anticancer Activity:

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit tumor growth by affecting specific biochemical pathways involved in cancer cell proliferation.

Antimicrobial Effects:

There is growing interest in the antimicrobial properties of this compound. Its ability to combat bacterial infections makes it a candidate for further exploration in the development of new antibiotics.

Medical Applications

Therapeutic Agent Development:

Research is being conducted to explore the use of this compound as a therapeutic agent for diseases such as cancer and infectious diseases. Its unique chemical structure may offer advantages over existing treatments.

Potential Drug Formulation:

The compound's properties make it suitable for formulation into pharmaceutical products aimed at treating various health conditions, particularly those related to viral and bacterial infections.

Industrial Applications

Material Science:

In industrial settings, 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride can be utilized in the development of new materials, particularly those requiring specific chemical properties derived from indole structures.

Precursor for Other Compounds:

It serves as a precursor for synthesizing other industrially relevant compounds, broadening its applicability in various chemical industries.

While specific case studies were not detailed in the search results provided, ongoing research efforts focus on elucidating the biological mechanisms behind the compound's activity. For example:

- Antiviral Research: Investigations into how the compound interacts with viral proteins could lead to novel antiviral therapies.

- Cancer Studies: In vitro studies assessing cell viability and apoptosis in cancer cell lines are crucial for understanding its potential as an anticancer drug.

- Microbial Resistance: Evaluating its effectiveness against resistant strains of bacteria can provide insights into its utility as a new antibiotic agent.

作用機序

The mechanism of action of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of indole derivatives are heavily influenced by substituents on the aromatic ring and the amine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Indole Derivatives

Pharmacological Interactions

- HSP90 Binding: Compounds with 5-substituents (e.g., ethyl, propyl) hydrogen-bond to GLU527 and TYR604 of HSP90 .

- Serotonergic Activity: 5-Methyltryptamine (CAS 1010-95-3) acts as a serotonin analog, but the phenoxy substitution in the target compound likely shifts selectivity toward other targets due to steric and electronic effects .

Physicochemical Properties

- Solubility: Hydrochloride salts universally improve aqueous solubility. However, bulky substituents like phenoxy (logP ~4.2) reduce solubility compared to smaller groups (e.g., 5-CH₃, logP ~2.1) .

- Thermal Stability : The target compound’s melting point is unreported, but analogs like 5-methyltryptamine HCl melt at 289–292°C , suggesting similar thermal robustness.

生物活性

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride, with the CAS number 1049763-60-1, is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds that are prevalent in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | C17H18N2O·ClH |

| Molecular Weight | 302.799 g/mol |

| IUPAC Name | 2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine; hydrochloride |

| CAS Number | 1049763-60-1 |

The biological activity of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is believed to involve several biochemical pathways:

-

Target Proteins : Similar compounds have been shown to interact with proteins such as:

- FtsZ : Essential for bacterial cell division.

- IL-1R1 : A receptor involved in inflammatory responses.

- Mode of Action : It enhances the binding of IL-1β to IL-1R1, which plays a crucial role in mediating inflammatory responses.

- Pharmacokinetics : The activity of related compounds has been observed to increase in a dose-dependent manner, indicating potential for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride exhibit promising results in antimicrobial tests. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The structure–activity relationship (SAR) analysis indicates that modifications in the indole structure can significantly affect cytotoxicity against cancer cell lines. For instance, related indole derivatives have shown IC50 values ranging from 10–30 µM against specific cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride and related indole derivatives?

- Methodological Answer : The synthesis of structurally related indole-ethanamine hydrochlorides typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the indole core via Fischer indole synthesis or substitution reactions, as seen in the preparation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 1203-95-8) using tert-butyl carbamate intermediates .

- Step 2 : Introduction of substituents (e.g., phenoxy groups) via nucleophilic aromatic substitution or coupling reactions. Evidence from cyclopropylmethoxy-phenoxy analogs suggests using palladium-catalyzed cross-coupling for aryl ether formation .

- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous solvents .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and indole core integrity. For example, the methyl group at position 2 and phenoxy at position 5 should show distinct shifts .

- HPLC/MS : Quantify purity (>95%) using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to rule out hydrate or salt form discrepancies .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in DMSO (commonly used for biological assays) and aqueous buffers (pH 4–7). Related compounds like tryptamine hydrochloride are highly soluble in polar solvents .

- Stability : Store desiccated at –20°C to prevent hygroscopic degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or phenoxy groups) influence biological activity in target systems?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-chloro vs. 5-phenoxy substitutions) using in vitro assays. For example, indole derivatives with ethyl/propyl groups at position 5 showed enhanced binding to HSP90 via hydrogen bonding to GLU527 and TYR604 .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Substituent steric effects and electron-donating/withdrawing properties can alter binding affinity .

Q. How can researchers resolve contradictions between observed bioactivity and purity data?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species). For instance, CAS 1203-95-8 lists multiple related impurities (e.g., 5-chloro isomers) that may skew activity .

- Dose-Response Validation : Re-test biological activity across a wider concentration range to rule out assay-specific artifacts .

Q. What experimental strategies optimize in vitro assays for studying this compound’s mechanism of action?

- Methodological Answer :

- Buffer Compatibility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity. Validate in cell viability assays .

- Positive/Negative Controls : Use known HSP90 inhibitors (e.g., geldanamycin) or structurally inert analogs to contextualize results .

Q. How can hygroscopicity impact formulation for in vivo studies, and how is this mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。